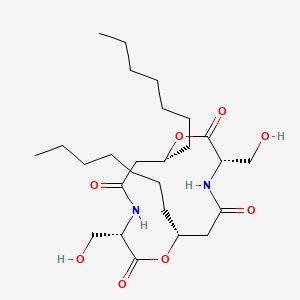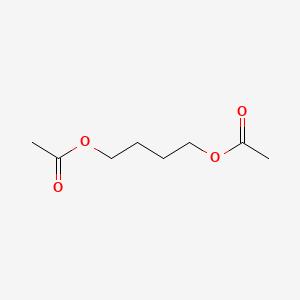
1,4-Diacetoxybutane
Overview
Description
1,4-Diacetoxybutane (1,4-DAB) is an organic compound with the molecular formula C6H12O4. It is a colorless, volatile liquid with a pleasant odor. 1,4-DAB is used as a reagent in organic synthesis, and has been used in scientific research applications, including as a probe of biochemical and physiological processes.
Scientific Research Applications
Catalysis and Green Chemistry : Sulfamic acid has been used as a cost-effective and green catalyst for the acetolysis reaction of tetrahydrofuran (THF) to produce 1,4-diacetoxybutane. This method is also applicable to the acetolysis of other cyclic ethers (Wang et al., 2004).
Biomass-Based Monomer Synthesis : this compound (DAB) has been used in the selective synthesis of biomass-based 1,4-butanediol monomer, which is a key industrial chemical. The process involves alcoholysis of DAB, derived from furan, under mild conditions (Kunioka et al., 2014).
Acetolysis of Cyclic Ethers : An efficient method for the acetolysis of cyclic ethers catalyzed by heteropolyacid has been developed, with THF completely converted to this compound at 333 K (Izumi et al., 2003).
Pharmaceutical Applications : 1,4-Dimethanesulfonyloxybutane, a compound related to this compound, is used in the treatment of chronic granulocytic leukemia (Galton et al., 1958).
Industrial Chemical Synthesis : The compound has been involved in the process of producing diacetoxybutane diol via hydrogenation of diacetoxybutene, with high selectivity and conversion in a two-stage hydrogenation process (Kern & Warme, 1974).
Epoxy Compound Synthesis : this compound has been studied in the context of epoxidation reactions, for instance in the epoxidation of 1,4-diallyloxybutane to 1-allyloxy-4-glycidyloxybutane (Kaczmarczyk et al., 2005).
Chemical Research in Toxicology : Studies involving DNA-protein cross-linking by 1,2,3,4-diepoxybutane, a related compound, provide insights into its genotoxic potential and the role of cross-links in its biological activity (Michaelson-Richie et al., 2010).
Solvothermal Synthesis : NanoYAG particles were synthesized using a solvothermal method where this compound was produced as part of the process (Ramanujam et al., 2016).
Safety and Hazards
In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of ingestion, rinse mouth with water and do not induce vomiting . If inhaled, move the victim into fresh air .
Mechanism of Action
Target of Action
1,4-Diacetoxybutane is a chemical compound with the molecular formula C8H14O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . .
Biochemical Pathways
It is known to be a metabolite , suggesting that it participates in metabolic processes
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier
Result of Action
As a metabolite , it likely participates in various biochemical reactions, but the specific outcomes of these reactions are not well-documented
Biochemical Analysis
Biochemical Properties
1,4-Diacetoxybutane plays a significant role in biochemical reactions as a metabolite. It interacts with various enzymes and proteins, facilitating biochemical processes. One of the primary interactions is with butane-1,4-diol, its functional parent . The compound’s role as a metabolite indicates its involvement in metabolic pathways, where it undergoes chemical transformations to support cellular functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a metabolite, participating in metabolic reactions that are crucial for cell function . The compound’s interactions with cellular components can lead to changes in gene expression and modulation of signaling pathways, impacting overall cellular health and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo chemical transformations allows it to participate in various metabolic pathways, influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical activities, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular functions changes significantly with increasing dosage . Understanding these dosage effects is crucial for determining safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as a metabolite means it undergoes chemical transformations that are essential for maintaining metabolic flux and regulating metabolite levels . These pathways are critical for supporting cellular functions and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s biochemical effects and optimizing its use in laboratory settings.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its role in biochemical reactions
properties
IUPAC Name |
4-acetyloxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSWKGOQKREON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26248-69-1 | |
| Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70879240 | |
| Record name | 1,4-Butylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628-67-1 | |
| Record name | Butylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diacetoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetoxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanediol, 1,4-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Butanediol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIACETOXYBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of 1,4-diacetoxybutane in the context of renewable resources?
A1: this compound serves as a valuable precursor for synthesizing 1,4-butanediol, a crucial monomer in producing various polymers. Importantly, this compound can be derived from renewable resources like furan, highlighting its potential in sustainable chemical production [].
Q2: What are the common byproducts observed during the synthesis of 1,4-bromobutyl acetate from 1,4-butanediol, and how can their formation be minimized?
A2: The synthesis of 1,4-bromobutyl acetate from 1,4-butanediol often yields byproducts like 1,4-dibromobutane, 4-bromo-1-butanol, tetrahydrofuran, and This compound []. Adding a slight excess of acetic anhydride during the reaction effectively minimizes the formation of these byproducts [].
Q3: Can you describe an efficient and environmentally friendly method for producing this compound from cyclic ethers?
A3: Yes, a recent study highlighted the use of sulfamic acid as a cost-effective and green catalyst for the acetolysis of cyclic ethers, including tetrahydrofuran (THF), to produce this compound []. This method presents a more sustainable alternative to conventional acidic catalysts.
Q4: How can this compound be utilized to obtain 1,4-butanediol in high yield, and what role does methanol play in this process?
A4: this compound can be converted into 1,4-butanediol through a countercurrent catalytic process involving methanolysis []. In this process, methanol reacts with this compound, effectively exchanging the acetate groups and yielding 1,4-butanediol and methyl acetate []. This method allows for a quantitative yield of 1,4-butanediol while minimizing methanol usage [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

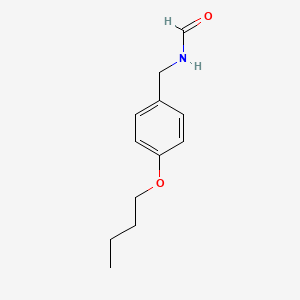
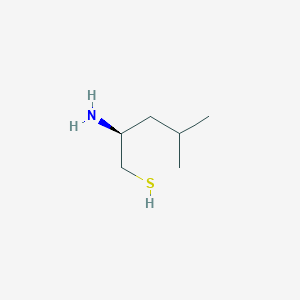
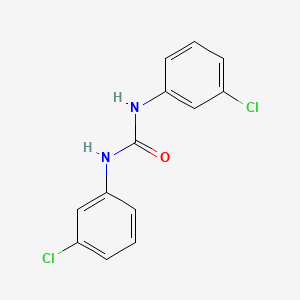

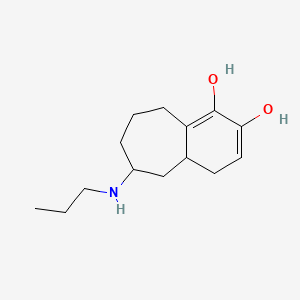
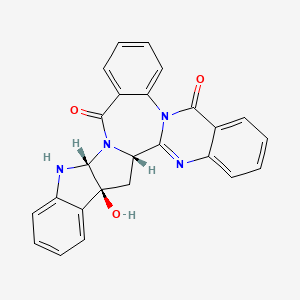
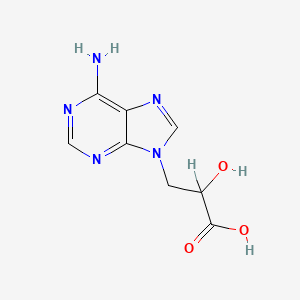
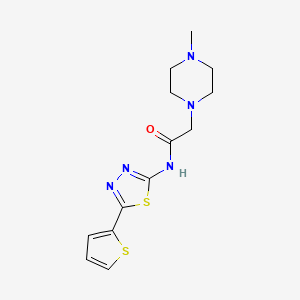
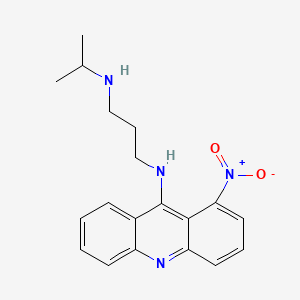
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)
![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)

